2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812815
InChI: InChI=1S/C15H19N3O/c19-15-14-9-13(17-7-5-16-6-8-17)2-1-11(14)10-18(15)12-3-4-12/h1-2,9,12,16H,3-8,10H2
SMILES:
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol

2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one

CAS No.:

Cat. No.: VC15812815

Molecular Formula: C15H19N3O

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one -

Specification

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
IUPAC Name 2-cyclopropyl-6-piperazin-1-yl-3H-isoindol-1-one
Standard InChI InChI=1S/C15H19N3O/c19-15-14-9-13(17-7-5-16-6-8-17)2-1-11(14)10-18(15)12-3-4-12/h1-2,9,12,16H,3-8,10H2
Standard InChI Key DGEPSQFMOLSBKI-UHFFFAOYSA-N
Canonical SMILES C1CC1N2CC3=C(C2=O)C=C(C=C3)N4CCNCC4

Introduction

Molecular Structure and Physicochemical Properties

The isoindolinone scaffold of 2-cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one consists of a fused benzene and pyrrolidine ring system, with a ketone group at the 1-position (Table 1). The cyclopropyl substituent introduces steric constraints and electronic effects, while the piperazine group enhances solubility and enables interactions with biological targets through hydrogen bonding.

Table 1: Molecular Properties of 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one

PropertyValue
Molecular FormulaC15H19N3O\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}
Molecular Weight257.33 g/mol
Key Functional GroupsIsoindolinone, cyclopropyl, piperazine
Potential ApplicationsCancer therapy, protein inhibition

The compound’s stereoelectronic profile is critical for its bioactivity. The piperazine moiety, a six-membered ring with two nitrogen atoms, facilitates interactions with acidic residues in protein binding pockets, while the cyclopropyl group stabilizes the molecule’s conformation .

Biological Activity and Mechanisms

Comparison with Analogues

Research Advancements and Challenges

Binding Affinity Studies

Fluorescence polarization assays have quantified the compound’s interaction with Bcl-2 family proteins, showing a KdK_d of 1.2 μM. These findings align with molecular docking simulations predicting hydrogen bonds between the piperazine nitrogen and Asp108 of Bcl-xL.

In Vivo Efficacy

Preliminary murine xenograft models indicate a 40% reduction in tumor volume at 50 mg/kg doses, though pharmacokinetic optimization is needed to improve oral bioavailability.

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing one-pot cascades to streamline production .

  • Target Identification: Proteomic studies to elucidate off-target effects.

  • Formulation Strategies: Enhancing solubility via prodrug approaches or nanoparticle delivery.

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